1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)dihydro-5-methyl-
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Description
1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)dihydro-5-methyl-, also known as 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)dihydro-5-methyl-, is a useful research compound. Its molecular formula is C9H15N3O5 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)dihydro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)dihydro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3,5-Triazine derivatives have gained significant attention in pharmaceutical research due to their diverse biological activities. The compound 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)dihydro-5-methyl- represents a unique structure within this class. This article explores its biological activity, synthesizing available data from various studies and reviews.
Chemical Structure and Properties
The molecular formula of the compound is C8H10N4O4 with a molecular weight of approximately 214.19 g/mol. The structure includes a triazine ring fused with a dihydropyrimidine moiety and a deoxypentofuranosyl group, contributing to its biological properties.
Antimicrobial Activity
Research indicates that 1,3,5-triazine derivatives exhibit potent antimicrobial properties. A study highlighted the effectiveness of these compounds against a range of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .
Table 1: Antimicrobial Activity of 1,3,5-Triazine Derivatives
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have reported that derivatives of triazine can induce apoptosis in cancer cell lines. For instance, one study demonstrated that specific triazine derivatives inhibited cell proliferation in breast cancer cells by targeting the cell cycle .
Case Study: Anticancer Effects
A study conducted on MCF-7 breast cancer cells revealed that treatment with a triazine derivative led to a reduction in cell viability by approximately 70% after 48 hours of exposure. This effect was attributed to the compound's ability to induce G0/G1 phase arrest and promote apoptosis through the activation of caspase pathways .
The biological activity of triazine derivatives is often linked to their ability to interact with various biological targets. These compounds can inhibit enzymes involved in nucleic acid synthesis and disrupt cellular signaling pathways essential for cancer cell survival and proliferation .
Properties
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3,5-triazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-11-4-12(9(16)10-8(11)15)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-4H2,1H3,(H,10,15,16)/t5-,6+,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYOMFHIKWGPEC-XVMARJQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972856 |
Source
|
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl-5,6-dihydro-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57350-36-4 |
Source
|
Record name | 5,6-Dihydro-5-azathymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057350364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl-5,6-dihydro-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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